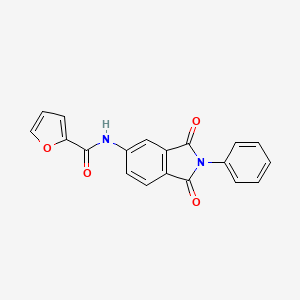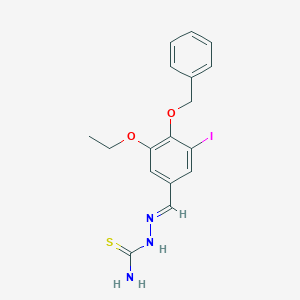![molecular formula C15H14N2O6 B3912093 N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B3912093.png)
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine
Übersicht
Beschreibung
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine, also known as FFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a derivative of beta-alanine and is composed of a furoyl and furyl group. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can reduce inflammation and pain in animal models of arthritis. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to increase the expression of genes involved in the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its versatility in various fields of research. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be easily synthesized and modified to suit specific research needs. However, one of the limitations of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its potential toxicity. While N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to be relatively non-toxic in vitro and in vivo, further studies are needed to determine its long-term effects.
Zukünftige Richtungen
There are numerous future directions for research involving N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine. One potential area of research is the development of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine-based drugs for the treatment of various diseases. Another potential area of research is the use of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine as a plant growth regulator to increase crop yield. Additionally, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be further modified to synthesize new functional materials for various applications. Overall, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has great potential for further research and development in various fields.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a plant growth regulator and has been shown to increase crop yield. In material science, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13(19)5-6-16-14(20)11(9-10-3-1-7-22-10)17-15(21)12-4-2-8-23-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,21)(H,18,19)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBBCQUTUGQDR-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912049.png)
![4-methyl-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B3912054.png)
![2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912057.png)
![1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3912065.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B3912067.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912068.png)


![2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912091.png)
![{1-[(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3912108.png)